6-(4-Methoxyphenyl)-4-methylsulfanyl-2-oxopyran-3-carbonitrile
Description
6-(4-Methoxyphenyl)-4-methylsulfanyl-2-oxopyran-3-carbonitrile is a heterocyclic compound featuring a pyran ring substituted with a methoxyphenyl group at position 6, a methylsulfanyl group at position 4, a ketone at position 2, and a carbonitrile group at position 3 (Fig. 1). Its molecular formula is C₁₄H₁₁NO₃S, with a molecular weight of 289.31 g/mol. The 4-methoxyphenyl group contributes electron-donating effects via the methoxy substituent, while the methylsulfanyl group introduces moderate electron-donating and steric influences.
Properties
CAS No. |
61380-86-7 |
|---|---|
Molecular Formula |
C14H11NO3S |
Molecular Weight |
273.31 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-4-methylsulfanyl-2-oxopyran-3-carbonitrile |
InChI |
InChI=1S/C14H11NO3S/c1-17-10-5-3-9(4-6-10)12-7-13(19-2)11(8-15)14(16)18-12/h3-7H,1-2H3 |
InChI Key |
WGCBFZZUJQDDSF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C(=O)O2)C#N)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)-4-methylsulfanyl-2-oxopyran-3-carbonitrile can be achieved through a multi-step process involving the following key steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a condensation reaction involving appropriate starting materials such as 4-methoxybenzaldehyde and a suitable dicarbonyl compound.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a methylthiol reagent.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction using a suitable cyanating agent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxyphenyl)-4-methylsulfanyl-2-oxopyran-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbonitrile group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-(4-Methoxyphenyl)-4-methylsulfanyl-2-oxopyran-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents with anti-inflammatory, anticancer, or antimicrobial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(4-Methoxyphenyl)-4-methylsulfanyl-2-oxopyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with enzymes or receptors involved in disease pathways, leading to inhibition or modulation of their activity. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Pyran vs. Pyridine Derivatives
- Pyran Derivatives: 4-Methylsulfanyl-6-(4-methylsulfanyl-phenyl)-2-oxo-2H-pyran-3-carbonitrile (C₁₄H₁₁NO₂S₂, MW 289.38 g/mol): This analog replaces the 4-methoxyphenyl group with a 4-methylsulfanylphenyl substituent. However, steric hindrance may limit conjugation efficiency . 6-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile (C₂₀H₁₂ClF₃N₂S, MW 404.84 g/mol): Despite being a pyridine derivative, its trifluoromethyl and chlorophenyl groups introduce strong electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound. This results in a blue-shifted UV-Vis spectrum and reduced intramolecular charge transfer (ICT) .
Substituent Position and Solvent Interactions
- Methoxy Group Positioning : In quinazoline derivatives (e.g., compound 6l in ), a 4-methoxyphenyl group at position 6 reduces emission intensity in DMF due to hindered π-electron delocalization. This contrasts with fluorophenyl or chlorophenyl groups, which enhance emission maxima via stronger ICT .
- Solvent Polarity : Methoxy-containing compounds exhibit red-shifted emission in polar solvents like DMF, as observed in 6h (). This aligns with the target compound’s expected behavior, where DMF’s polarity stabilizes the excited-state dipole .
Antioxidant Efficacy
- 6-(4-Hydroxy-3-methoxyphenyl)-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (): This pyridine derivative showed only 17.55% DPPH radical scavenging activity at 12 ppm, significantly lower than ascorbic acid (82.71%).
- 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile : Achieved 79.05% activity, highlighting the importance of bromine’s electron-withdrawing effects for stabilizing radical intermediates .
Structural Analogues in Medicinal Chemistry
- [(3R-cis)-1,3,4,5-Tetrahydro-3-Hydroxy-4-(4-Methoxyphenyl)-6-(Trifluoromethyl)-2H-1-Benzazepin-2-One] (): A calcium channel blocker with a 4-methoxyphenyl group enhancing binding affinity to L-type channels. The methoxy group’s electron donation likely modulates the compound’s pharmacokinetic duration .
- Adapalene (6-[3-(1-Adamantyl)-4-methoxyphenyl]-2-naphthoic acid): A retinoid used in acne treatment, where the 4-methoxyphenyl group improves lipid solubility and target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
